

Adjusting Upleganan treatment protocols for resistant bacterial strains

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Compound of Interest

Compound Name: Upleganan

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Technical Support Center: Upleganan Treatment Protocols

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Upleganan** (SPR206), a novel polymyxin analogue. The information provided is intended to assist in overcoming challenges related to resistant bacterial strains during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Upleganan** and what is its mechanism of action?

A1: **Upleganan** (also known as SPR206) is a next-generation polymyxin antibiotic designed for intravenous administration to treat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] As a polymyxin analogue, its primary mechanism of action involves a targeted interaction with the outer membrane of Gram-negative bacteria. The cationic nature of **Upleganan** facilitates an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS), a key component of the outer membrane.[3][4] This binding displaces essential divalent cations (Ca^{2+} and Mg^{2+}) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and ultimately, bacterial cell death.[1]

Q2: We are observing high Minimum Inhibitory Concentration (MIC) values for **Upleganan** against our bacterial isolates. How can we confirm if this is true resistance?

A2: High MIC values can indicate resistance, but it is crucial to rule out experimental artifacts. Here are some troubleshooting steps:

- **Confirm Susceptibility Testing Methodology:** The reference method for polymyxin susceptibility testing is broth microdilution (BMD).^{[5][6]} Ensure you are strictly following the ISO-20776 standard for BMD. Other methods like disk diffusion are not reliable for polymyxins due to their poor diffusion in agar.^{[7][8]}
- **Check Quality Control (QC) Strains:** Always include appropriate QC strains with known **Upleganan** MIC values in your assays to ensure the test is performing correctly.
- **Verify Reagent Quality:** Ensure the **Upleganan** stock solution is correctly prepared, stored, and has not degraded. The stability of polymyxins in aqueous solutions can be a factor.^[9]
- **Repeat the Experiment:** If the above factors are controlled for, repeat the MIC determination to ensure the result is reproducible.

Q3: What are the known mechanisms of resistance to polymyxins like **Upleganan**?

A3: The most common form of resistance to polymyxins in Gram-negative bacteria involves modifications to the lipopolysaccharide (LPS), which reduces the drug's ability to bind to the outer membrane.^{[3][10]} Key mechanisms include:

- **LPS Modification:** Bacteria can add positively charged molecules, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), to the lipid A portion of LPS.^{[3][10]} This modification reduces the net negative charge of the outer membrane, weakening the electrostatic attraction for the positively charged **Upleganan** molecule. This process is often regulated by two-component systems like PhoPQ and PmrAB.^[3]
- **Loss of LPS:** In some bacteria, such as *Acinetobacter baumannii*, high-level resistance can occur through mutations in the lipid A biosynthesis genes (*lpxA*, *lpxC*, *lpxD*), leading to the complete loss of LPS.^{[10][11]} Without its primary target, **Upleganan**'s activity is significantly reduced.
- **Capsule Formation:** Anionic capsular polysaccharides in some bacteria, like *Klebsiella pneumoniae*, can bind to polymyxins, preventing them from reaching the outer membrane.^[11]

- Efflux Pumps: While less common and typically conferring lower levels of resistance, some efflux pumps may contribute to reducing the intracellular concentration of polymyxins.[10][11]

Q4: Our isolates are resistant to colistin. Will they also be resistant to **Upleganan**?

A4: There is a potential for cross-resistance between colistin and **Upleganan**, as they share a similar mechanism of action.[12] However, studies have shown that **Upleganan** can retain activity against some colistin-resistant strains, particularly those with resistance mediated by mutations in the pmrCAB operon.[13] Resistance due to the complete loss of LPS (mutations in lpx genes) is more likely to confer resistance to **Upleganan**. [13] Direct susceptibility testing of your isolates against **Upleganan** is necessary to determine their susceptibility profile.[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the ISO-20776 standard for antimicrobial susceptibility testing.

Materials:

- **Upleganan** powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolates and appropriate QC strains
- Spectrophotometer or microplate reader
- Sterile diluents (e.g., saline or CAMHB)

Methodology:

- Preparation of **Upleganan** Stock Solution: Prepare a stock solution of **Upleganan** at a concentration of 1280 µg/mL in a sterile solvent recommended by the manufacturer.

- Preparation of Bacterial Inoculum:
 - Culture the bacterial isolate on a suitable agar plate overnight at 35-37°C.
 - Select several colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Serial Dilution in Microtiter Plate:
 - Add 100 µL of CAMHB to all wells of a 96-well plate.
 - Add 100 µL of the **Upleganan** stock solution to the first well of each row to be tested and mix.
 - Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a range of **Upleganan** concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
- Inoculation:
 - Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial density.
 - Include a growth control well (no **Upleganan**) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of **Upleganan** that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Protocol 2: PCR for Detection of LPS Modification Genes (pmrA/B)

This protocol provides a general framework for detecting mutations in the *pmrA* and *pmrB* genes, which are commonly associated with polymyxin resistance.

Materials:

- Genomic DNA extracted from bacterial isolates
- Primers specific for the *pmrA* and *pmrB* genes of the target bacterial species
- PCR master mix (containing Taq polymerase, dNTPs, buffer)
- Thermal cycler
- Agarose gel electrophoresis equipment
- DNA sequencing service

Methodology:

- Primer Design: Design or obtain primers that flank the entire coding sequences of the *pmrA* and *pmrB* genes.
- PCR Amplification:
 - Set up a PCR reaction containing:
 - Genomic DNA template (50-100 ng)
 - Forward primer (0.5 μ M)
 - Reverse primer (0.5 μ M)
 - PCR master mix
 - Nuclease-free water to the final volume
 - Use a thermal cycler with an appropriate program (e.g., initial denaturation at 95°C for 5 min; 30 cycles of 95°C for 30s, 55-60°C for 30s, 72°C for 1-2 min; final extension at 72°C for 5 min).

- **Verification of Amplification:** Run the PCR products on an agarose gel to confirm that a band of the expected size has been amplified.
- **DNA Sequencing:** Purify the PCR products and send them for Sanger sequencing.
- **Sequence Analysis:** Align the obtained sequences with the wild-type pmrA and pmrB sequences from a susceptible reference strain. Identify any non-synonymous mutations (amino acid substitutions) that may be responsible for the resistant phenotype.

Data Presentation

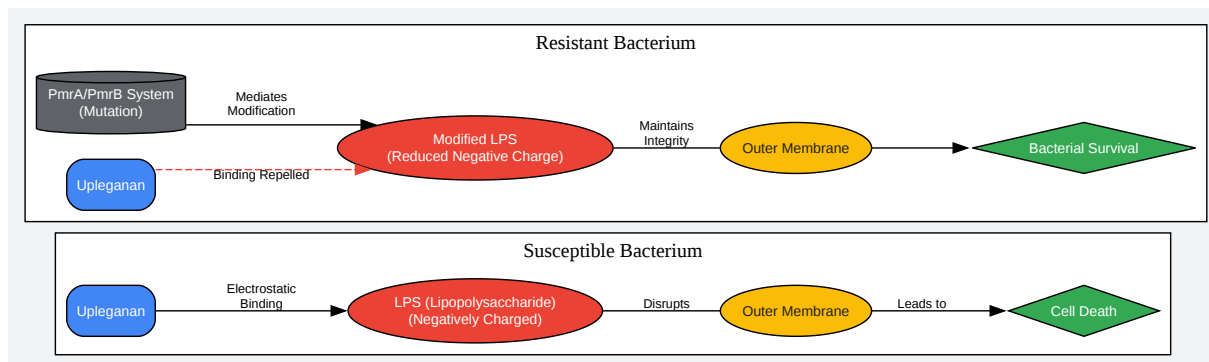
Table 1: Sample MIC Data for **Upleganan** against *P. aeruginosa* Isolates

Isolate ID	Upleganan MIC (µg/mL)	Colistin MIC (µg/mL)	Interpretation
PA-01 (QC)	0.5	0.5	Susceptible
PA-02	0.25	0.5	Susceptible
PA-03	8	16	Resistant
PA-04	1	8	Susceptible to Upleganan, Resistant to Colistin
PA-05	>64	>64	Resistant

Table 2: Sample Genotypic Analysis of **Upleganan**-Resistant *P. aeruginosa*

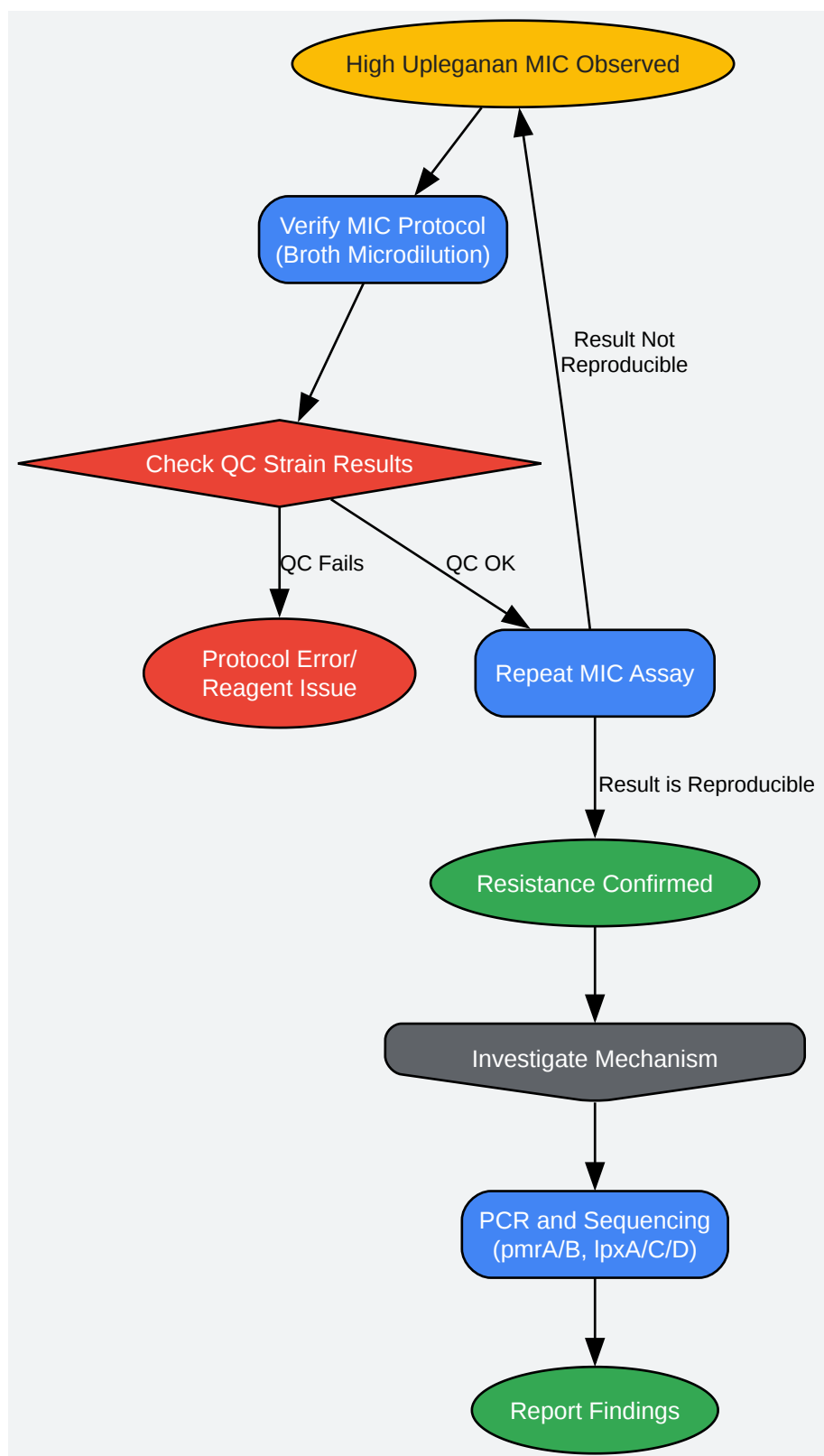
Isolate ID	Upleganan MIC (µg/mL)	pmrB Mutation	Predicted Amino Acid Change
PA-03	8	G73A	Val25Met
PA-05	>64	C457T	Leu153Phe

Visualizations



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Caption: Mechanism of **Upleganan** action and resistance pathway.



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Caption: Workflow for troubleshooting **Upleganan** resistance.

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